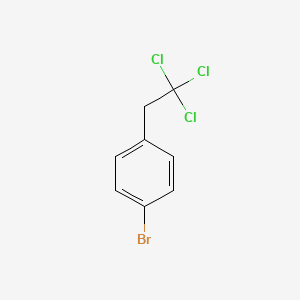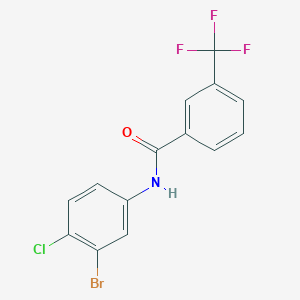![molecular formula C11H13F4N B12077700 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-Fluoro-3-(trifluorometil)fenil]metil}(propan-2-il)amina es un compuesto orgánico fluorado. La presencia de átomos de flúor en su estructura le confiere propiedades químicas y físicas únicas, lo que lo hace valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[2-Fluoro-3-(trifluorometil)fenil]metil}(propan-2-il)amina típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye el uso de bloques de construcción fluorados y reacciones de aminación. Por ejemplo, la síntesis podría comenzar con un derivado de benceno fluorado, seguido de una serie de reacciones de sustitución y acoplamiento para introducir el grupo amina.
Métodos de Producción Industrial
La producción industrial de este compuesto a menudo se basa en rutas sintéticas escalables y eficientes. Técnicas como el acoplamiento de Suzuki-Miyaura se emplean con frecuencia debido a sus condiciones de reacción suaves y altos rendimientos . La elección de reactivos y catalizadores es crucial para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
{[2-Fluoro-3-(trifluorometil)fenil]metil}(propan-2-il)amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos que contienen oxígeno o reducir dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Las reacciones de halogenación pueden utilizar reactivos como la N-bromosuccinimida (NBS) o el cloruro de sulfuryl (SO₂Cl₂).
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o alcoholes fluorados, mientras que la reducción podría producir aminas o hidrocarburos.
Aplicaciones Científicas De Investigación
{[2-Fluoro-3-(trifluorometil)fenil]metil}(propan-2-il)amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: Sus propiedades únicas lo hacen útil en el estudio de las interacciones enzimáticas y las vías metabólicas.
Mecanismo De Acción
El mecanismo de acción de {[2-Fluoro-3-(trifluorometil)fenil]metil}(propan-2-il)amina involucra su interacción con objetivos moleculares específicos. Los átomos de flúor en el compuesto pueden mejorar su afinidad de unión a enzimas y receptores, lo que lleva a efectos biológicos más potentes. Las vías y los objetivos exactos dependen de la aplicación específica, pero los mecanismos comunes incluyen la inhibición de la actividad enzimática y la modulación de la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos Similares
- {[2-Fluoro-3-(trifluorometil)fenil]metil}(metil)amina
- {[2-Fluoro-3-(trifluorometil)fenil]metil}(etil)amina
- {[2-Fluoro-3-(trifluorometil)fenil]metil}(butil)amina
Singularidad
{[2-Fluoro-3-(trifluorometil)fenil]metil}(propan-2-il)amina se destaca por su combinación específica de átomos de flúor y el grupo isopropilamina. Esta estructura única confiere propiedades químicas distintas, como una mayor lipofilicidad y estabilidad metabólica, lo que la hace particularmente valiosa en la investigación y el desarrollo farmacéuticos .
Propiedades
Fórmula molecular |
C11H13F4N |
|---|---|
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Clave InChI |
ICLRYVVTOKEGIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC1=C(C(=CC=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


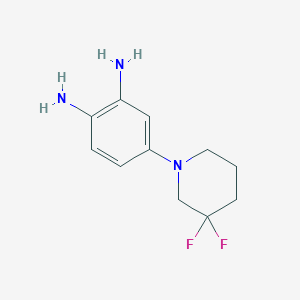


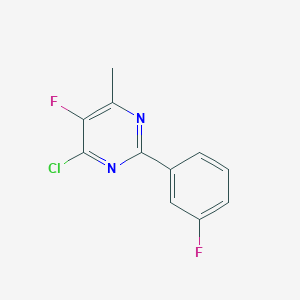

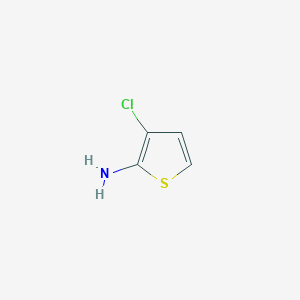


![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
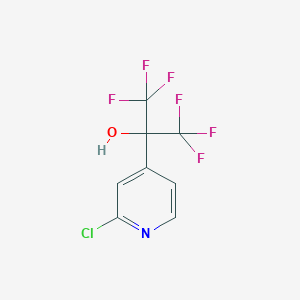
amine](/img/structure/B12077658.png)

